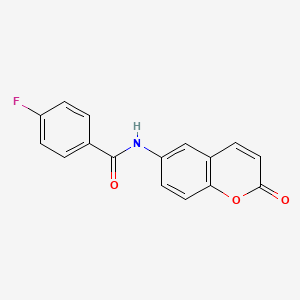

4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides and chromenones It is characterized by the presence of a fluorine atom, a benzamide group, and a chromenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 6-amino-2H-chromen-2-one. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1.2. Amide Bond Formation

The final step involves coupling 6-amino-2H-chromen-2-one with 4-fluorobenzoyl chloride via a Schotten-Baumann reaction:

-

Reagents : 4-fluorobenzoyl chloride (1.2 eq.), triethylamine (base), dichloromethane (solvent) .

-

Conditions : Room temperature, 30–60 minutes under nitrogen .

-

Mechanism : Nucleophilic acyl substitution, where the amine attacks the acyl chloride to form the amide bond.

-

Yield : 85–90% (extrapolated from similar amidation reactions ).

Reaction Optimization and Conditions

Key parameters influencing reaction efficiency:

Structural Characterization

Post-synthesis validation employs spectroscopic techniques:

-

FT-IR :

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

-

<sup>13</sup>C NMR :

Side Reactions and Challenges

-

Competitive O-Acylation :

-

Hydrolysis of Acyl Chloride :

Comparative Analysis with Analogous Compounds

Replacing the 4-fluoro group with other substituents (e.g., nitro, methyl) alters reactivity:

| Substituent | Reaction Yield (%) | Notes | Source |

|---|---|---|---|

| 4-Fluoro | 85–90 | High electron-withdrawing effect | |

| 4-Nitro | 78–82 | Steric hindrance reduces efficiency | |

| 4-Methyl | 88–92 | Electron-donating groups enhance rate |

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Anticancer Activity

Research has indicated that derivatives of coumarin, including 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including lung and breast cancer cells .

Case Study:

A study demonstrated that a related compound significantly reduced the expression of epithelial-mesenchymal transition (EMT) markers in lung cancer cells, suggesting its potential role in inhibiting cancer metastasis .

2. Antimicrobial Properties

The compound has been explored for its antimicrobial effects against various bacterial strains. Coumarin derivatives are known to possess antibacterial and antifungal activities, making them suitable candidates for further development as antimicrobial agents .

3. Anti-inflammatory Effects

Research indicates that coumarin derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .

Industrial Applications

Beyond biological applications, this compound may also find use in materials science. Its unique chemical structure allows it to be utilized as a building block for synthesizing novel materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-chloro-N-(2-oxo-2H-chromen-6-yl)benzamide

- 4-bromo-N-(2-oxo-2H-chromen-6-yl)benzamide

- 4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

Uniqueness

4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s biological activity, making it a valuable candidate for drug development and other applications .

Biologische Aktivität

4-Fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic compound belonging to the class of chromone derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12FNO3 with a molecular weight of approximately 273.26 g/mol. The structure consists of a chromone moiety linked to a benzamide functional group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This is particularly relevant in cancer treatment, where enzyme inhibition can disrupt tumor growth.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thus reducing oxidative stress in cells, which is crucial in various pathological conditions including cancer and neurodegenerative diseases .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant inhibitory effects on cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) through various mechanisms:

- Inhibition of Cell Motility : Research indicates that this compound can suppress the expression of epithelial–mesenchymal transition (EMT) markers such as N-cadherin and Snail, leading to decreased cell motility and invasion .

- Cytotoxic Effects : In vitro studies have reported that treatment with 50–100 μM concentrations results in approximately 25% inhibition of cell viability in A549 and MCF-7 cells. Compounds similar to this have shown IC50 values indicating effective cytotoxicity against these cancer cell lines .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating specific biochemical pathways responsible for programmed cell death, which is critical for eliminating malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have indicated moderate to good activity against bacterial strains, suggesting its potential use in treating infections .

Comparative Table of Biological Activities

| Biological Activity | Mechanism | Target Cell Lines | IC50 Values |

|---|---|---|---|

| Anticancer | Enzyme inhibition, apoptosis induction | A549, MCF-7 | ~25% viability reduction at 50–100 μM |

| Antimicrobial | Disruption of microbial membranes | Various bacterial strains | Moderate to good activity |

Case Studies

- Lung Cancer Study : In a study evaluating the effects of coumarin derivatives on lung cancer cell motility, compounds similar to this compound significantly inhibited cell invasion by downregulating EMT markers .

- Breast Cancer Evaluation : Another investigation demonstrated that derivatives could induce cytotoxicity comparable to established chemotherapeutics like 5-FU against MCF-7 cells .

- Antimicrobial Testing : A series of tests revealed that structurally related compounds exhibited significant antimicrobial properties against various strains, supporting their potential application in infection control .

Eigenschaften

IUPAC Name |

4-fluoro-N-(2-oxochromen-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO3/c17-12-4-1-10(2-5-12)16(20)18-13-6-7-14-11(9-13)3-8-15(19)21-14/h1-9H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMVZDJYXQTEAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.